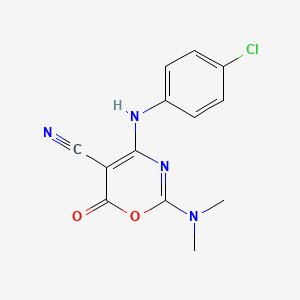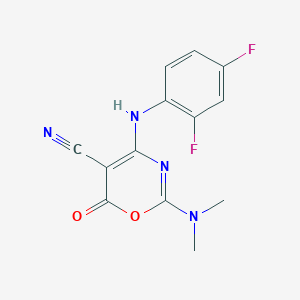![molecular formula C9H8ClF3N2O2 B3035312 2-Amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid CAS No. 317377-64-3](/img/structure/B3035312.png)
2-Amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves intricate steps, including the introduction of the amino group , chlorine , and trifluoromethyl substituents onto the pyridine ring. Researchers have employed various synthetic routes, optimizing conditions to achieve high yields. Detailed studies on the synthetic pathways are available in the literature .
Chemical Reactions Analysis
This compound participates in diverse chemical reactions, including acid-base reactions , nucleophilic substitutions , and condensation reactions . Researchers have explored its behavior under varying conditions, elucidating its reactivity patterns and potential applications .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Biomedical Applications
The compound 2-Amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid, due to its unique structure and properties, finds its application in various fields of biomedical research. A review by Shih, Van, and Shen (2004) emphasizes the biomedical applications of poly(glutamic acid) and poly(lysine), which are derivatives of amino acids. These compounds, being biodegradable and non-toxic, are suitable for various biomedical applications including drug delivery carriers and biological adhesives (Shih, Van, & Shen, 2004).
Environmental Applications
In the environmental sector, 2,4-dichlorophenoxyacetic acid, a phenoxy herbicide similar in structure to 2-Amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid, is known to interact significantly with soil, organic matter, and minerals. Werner, Garratt, and Pigott (2012) have compiled extensive data on the sorption experiments of these compounds, highlighting the interaction of these compounds with environmental factors (Werner, Garratt, & Pigott, 2012).
Food Industry and Flavor Enhancement
In the food industry, branched aldehydes, closely related to the structure of 2-Amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid, play a significant role as flavor compounds in various food products. Smit, Engels, and Smit (2009) discussed the production and breakdown pathways of these compounds, emphasizing their relevance in enhancing the flavor of food products (Smit, Engels, & Smit, 2009).
Chemical Synthesis and Catalysis
In the realm of chemical synthesis and catalysis, L-proline, another amino acid derivative, is utilized as a versatile organo-catalyst. Thorat et al. (2022) reviewed its applications in various asymmetric syntheses and heterocyclic skeleton formations, indicating the potential of amino acid derivatives in complex chemical reactions (Thorat et al., 2022).
Propiedades
IUPAC Name |
2-amino-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O2/c10-5-1-4(9(11,12)13)3-15-7(5)2-6(14)8(16)17/h1,3,6H,2,14H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJOZTJDRGICDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(C(=O)O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2,4-Dichlorophenyl)-2-[6-(1-pyrrolidinyl)-3-pyridazinyl]acetonitrile](/img/structure/B3035232.png)
![2,4-dichloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B3035233.png)
![4-[[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]amino]benzonitrile](/img/structure/B3035234.png)
![[(Z)-[1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2,2-trichloroacetate](/img/structure/B3035235.png)
![1,3-dimethyl-N-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide](/img/structure/B3035236.png)

![[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035238.png)
![[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3035239.png)
![[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate](/img/structure/B3035240.png)
![[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B3035241.png)

![2,2-dimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B3035252.png)